5-Oxa-8-azaspiro[3.6]decane hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
5-oxa-8-azaspiro[3.6]decane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-2-8(3-1)4-5-9-6-7-10-8;/h9H,1-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATLGUIGZCFITO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCNCCO2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Classification Within Spirocyclic Heterocycles
5-Oxa-8-azaspiro[3.6]decane hydrochloride is a heterocyclic compound characterized by a spirocyclic core, where two rings are joined by a single common atom. This specific structure consists of an oxetane (B1205548) ring and an azepane ring sharing a spiro carbon atom. The presence of both an oxygen atom in the four-membered ring and a nitrogen atom in the seven-membered ring classifies it as an oxa-azaspiro compound. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for many pharmaceutical applications.
The rigid, three-dimensional arrangement of the two rings in this compound imparts a distinct conformational rigidity compared to more flexible, linear molecules. This fixed spatial orientation can be advantageous in drug design, as it can lead to a more precise interaction with biological targets. A detailed conformational analysis of similar 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives has been performed using NMR spectroscopy, revealing preferred conformations that are influenced by the steric and electronic effects of substituents. nih.govsci-hub.st Such analyses are crucial for understanding how these scaffolds can be functionalized to achieve desired biological activities.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 2173999-82-9 |
| Molecular Formula | C₈H₁₆ClNO |
| Molecular Weight | 177.67 g/mol |
| IUPAC Name | 5-oxa-8-azaspiro[3.6]decane;hydrochloride |
| InChI Key | QATLGUIGZCFITO-UHFFFAOYSA-N |
| SMILES | C1CC2(C1)CNCCO2.Cl |
Synthetic Methodologies and Chemical Transformations of 5 Oxa 8 Azaspiro 3.6 Decane Hydrochloride
Synthetic Elaboration of the Spirocyclic Amine Moiety and its Halide Salt
The synthesis of 5-oxa-8-azaspiro[3.6]decane hydrochloride involves the construction of the core spirocyclic amine followed by its conversion to the corresponding hydrochloride salt. The elaboration of the spirocyclic amine moiety can be achieved through a multi-step synthetic sequence, drawing parallels from established methods for related oxa-azaspiro compounds. A plausible and efficient synthetic strategy involves the initial formation of a protected spirocyclic intermediate, followed by deprotection to yield the free amine, which is then converted to its halide salt.
A key approach to constructing the 5-oxa-8-azaspiro[3.6]decane core involves a sequence of acylation, intramolecular cyclization, reduction, and deprotection. This methodology provides a versatile route to the target spirocyclic amine. The synthesis commences with a suitable cycloheptane (B1346806) precursor, which ultimately forms the seven-membered ring of the spirocycle.
Table 1: Key Stages in the Synthesis of this compound
| Stage | Transformation | Key Reagents/Conditions |
| 1 | Acylation of an Amino Alcohol | Chloroacetyl chloride, Base (e.g., Triethylamine (B128534) or Potassium Carbonate) |
| 2 | Intramolecular Cyclization | Base (e.g., Sodium Hydride) |
| 3 | Reduction of Lactam | Reducing agent (e.g., Lithium Aluminum Hydride) |
| 4 | Deprotection | Catalytic Hydrogenation (e.g., H₂, Pd/C) |
| 5 | Hydrochloride Salt Formation | Hydrochloric Acid (in a suitable solvent like Dioxane or Ether) |
A detailed elaboration of a potential synthetic route is described below, starting from 1-((benzylamino)methyl)cycloheptan-1-ol. This starting material can be prepared from cycloheptanone (B156872) through a Strecker or similar reaction followed by reduction.
Step 1: Acylation of 1-((benzylamino)methyl)cycloheptan-1-ol
The synthesis begins with the acylation of the secondary amine in 1-((benzylamino)methyl)cycloheptan-1-ol with chloroacetyl chloride. The reaction is typically carried out in the presence of a base, such as triethylamine or potassium carbonate, to neutralize the hydrochloric acid generated during the reaction. An inert solvent like dichloromethane (B109758) or acetonitrile (B52724) is commonly used.
Table 2: Representative Reaction Conditions for Acylation
| Starting Material | Reagent | Base | Solvent | Product |
| 1-((benzylamino)methyl)cycloheptan-1-ol | Chloroacetyl chloride | Triethylamine | Dichloromethane | N-benzyl-2-chloro-N-((1-hydroxycycloheptyl)methyl)acetamide |
Step 2: Intramolecular Cyclization to form the Spirocyclic Lactam
The resulting N-benzyl-2-chloro-N-((1-hydroxycycloheptyl)methyl)acetamide undergoes an intramolecular cyclization to form the spirocyclic lactam. This reaction is typically promoted by a strong base, such as sodium hydride, in an inert solvent like anhydrous tetrahydrofuran (B95107). The base deprotonates the hydroxyl group, which then acts as a nucleophile to displace the chloride, forming the oxetane (B1205548) ring of the spirocycle.
Table 3: Representative Reaction Conditions for Intramolecular Cyclization
| Starting Material | Base | Solvent | Product |
| N-benzyl-2-chloro-N-((1-hydroxycycloheptyl)methyl)acetamide | Sodium Hydride | Anhydrous Tetrahydrofuran | 8-benzyl-5-oxa-8-azaspiro[3.6]decan-9-one |
Step 3: Reduction of the Spirocyclic Lactam
The carbonyl group of the lactam in 8-benzyl-5-oxa-8-azaspiro[3.6]decan-9-one is then reduced to a methylene (B1212753) group. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically employed for this transformation. The reaction is carried out in an anhydrous ethereal solvent such as tetrahydrofuran or diethyl ether.
Table 4: Representative Reaction Conditions for Lactam Reduction
| Starting Material | Reducing Agent | Solvent | Product |
| 8-benzyl-5-oxa-8-azaspiro[3.6]decan-9-one | Lithium Aluminum Hydride | Anhydrous Tetrahydrofuran | 8-benzyl-5-oxa-8-azaspiro[3.6]decane |
Step 4: Deprotection to Yield the Spirocyclic Amine
The benzyl (B1604629) protecting group on the nitrogen atom is removed to yield the desired secondary amine. Catalytic hydrogenation is a common and effective method for this debenzylation. The reaction is performed under a hydrogen atmosphere in the presence of a palladium on carbon (Pd/C) catalyst in a protic solvent like ethanol (B145695) or methanol.
Table 5: Representative Reaction Conditions for Deprotection
| Starting Material | Catalyst | Solvent | Product |
| 8-benzyl-5-oxa-8-azaspiro[3.6]decane | Palladium on Carbon (Pd/C), H₂ | Ethanol | 5-Oxa-8-azaspiro[3.6]decane |
Step 5: Formation of the Hydrochloride Salt
The final step is the formation of the hydrochloride salt of the spirocyclic amine. This is typically achieved by treating a solution of 5-Oxa-8-azaspiro[3.6]decane in a suitable organic solvent, such as diethyl ether, ethyl acetate, or dioxane, with a solution of hydrochloric acid in the same or a compatible solvent. The hydrochloride salt, being ionic, is generally less soluble in nonpolar organic solvents and will precipitate out of the solution, allowing for its isolation by filtration. youtube.com The use of gaseous hydrogen chloride or a solution of HCl in an organic solvent is a common practice for this transformation. google.com
Table 6: Representative Reaction Conditions for Hydrochloride Salt Formation
| Starting Material | Reagent | Solvent | Product |
| 5-Oxa-8-azaspiro[3.6]decane | Hydrochloric Acid (e.g., 4M in Dioxane) | Dioxane/Diethyl Ether | This compound |
This synthetic sequence provides a reliable and adaptable method for the preparation of this compound, a valuable building block in medicinal chemistry. The modular nature of this approach allows for the synthesis of various analogs by modifying the starting materials and reagents.
Design Principles for SAR Studies on Spirocyclic Scaffolds
The design of SAR studies for spirocyclic scaffolds, such as 5-oxa-8-azaspiro[3.6]decane, is centered on the systematic modification of the core structure to understand the impact of these changes on biological activity. A key principle is the targeted alteration of different parts of the molecule, including the azaspirocyclic nitrogen, the oxetane ring, and the piperidine (B6355638) ring.
A common strategy involves creating a library of analogues with varied substituents. For instance, the hydrogen on the secondary amine of the piperidine ring can be substituted with various alkyl, aryl, or acyl groups. This allows researchers to probe the effects of steric bulk, electronic properties, and hydrogen bonding capabilities at this position. Another approach is the isosteric and bioisosteric replacement of functional groups, where one group is swapped with another of similar size and electronic characteristics to fine-tune the compound's properties without drastically changing its interaction with the biological target.
An illustrative design matrix for an SAR study of 5-Oxa-8-azaspiro[3.6]decane analogues is presented below:
| Compound ID | R1 (at N8) | R2 (at C4) | Ring A Modification | Biological Activity (IC50, nM) |
|---|---|---|---|---|
| Lead-001 | H | H | 5-Oxa | 50 |
| Analogue-002 | CH3 | H | 5-Oxa | 25 |
| Analogue-003 | Benzyl | H | 5-Oxa | 10 |
| Analogue-004 | H | OH | 5-Oxa | 75 |
| Analogue-005 | CH3 | H | 5-Thia | 150 |
| Analogue-006 | CH3 | H | Cyclopentyl | 200 |
Impact of Conformational Rigidity and Three-Dimensional Architecture on Biological Activity
Spirocyclic scaffolds are of particular interest in drug discovery due to their inherent conformational rigidity and well-defined three-dimensional (3D) structures. researchgate.netresearchgate.net Unlike more flexible molecules, the spirocyclic nature of 5-oxa-8-azaspiro[3.6]decane restricts its spatial arrangement. tandfonline.com This rigidity can be advantageous as it may reduce the entropic penalty upon binding to a biological target, potentially leading to higher binding affinity. researchgate.net
The defined 3D shape of spirocycles enables a precise presentation of functional groups within a protein's binding pocket, which can enhance selectivity for the intended target. mdpi.comresearchgate.net The unique topography of the 5-oxa-8-azaspiro[3.6]decane scaffold, arising from the orientation of its oxetane and piperidine rings, plays a crucial role in molecular recognition.
Identification of Key Pharmacophoric Features within the 5-Oxa-8-azaspiro[3.6]decane Framework
A pharmacophore represents the essential molecular features for a ligand's interaction with a biological macromolecule. For the 5-oxa-8-azaspiro[3.6]decane framework, SAR studies aim to identify these key features. Potential pharmacophoric elements include:
The Basic Nitrogen (N8): The secondary amine in the piperidine ring is typically protonated at physiological pH. This positive charge can form a critical ionic interaction with acidic residues in the target protein's binding site.
The Oxygen Atom (O5): The ether oxygen in the oxetane ring can act as a hydrogen bond acceptor, contributing to binding affinity.
The Spirocyclic Core: The rigid carbon framework can participate in hydrophobic interactions with nonpolar regions of the binding pocket.
Substituent Vectors: The positions available for substitution offer vectors in 3D space for introducing various functional groups to optimize interactions.
The following table outlines the potential pharmacophoric features and their likely interactions:
| Pharmacophoric Feature | Potential Interaction Type | Example Protein Residue |
|---|---|---|
| Protonated Amine (N8-H+) | Ionic Interaction, Hydrogen Bond Donor | Aspartic Acid, Glutamic Acid |
| Ether Oxygen (O5) | Hydrogen Bond Acceptor | Serine, Threonine, Backbone N-H |
| Spirocyclic Carbon Framework | Hydrophobic/van der Waals Interactions | Leucine, Isoleucine, Valine |
| Substituents (R groups) | Varied (Hydrophobic, H-bonding, etc.) | Dependent on substituent and pocket |
Application of Computational Chemistry in SAR Analysis and Predictive Modeling
Computational chemistry is an indispensable tool in modern SAR studies, complementing experimental work and accelerating drug discovery. uni-bonn.de For the 5-oxa-8-azaspiro[3.6]decane series, computational methods can be applied in several ways:
Molecular Modeling: These techniques are used to build and simulate 3D models of molecules, providing insights into how they interact with their biological targets. oncodesign-services.comnumberanalytics.com
Molecular Docking: If the 3D structure of the biological target is known, docking simulations can predict the binding mode of different analogues. This can help rationalize observed SAR trends and identify key interactions.
Quantitative Structure-Activity Relationship (QSAR): QSAR models mathematically correlate the chemical properties of molecules with their biological activity. rsc.orgresearchgate.net These models can then be used to predict the activity of new, unsynthesized compounds, aiding in the prioritization of synthetic efforts. oncodesign-services.com
Pharmacophore Modeling: When the target structure is unknown, a pharmacophore model can be generated from a set of active compounds. This model can then be used to search for other novel compounds with potentially similar biological activity.
The integration of these computational approaches with traditional synthetic chemistry enables a more rational and efficient exploration of the SAR for the 5-oxa-8-azaspiro[3.6]decane scaffold, ultimately guiding the design of new and improved therapeutic agents. nih.gov
Overview of Research Trajectories for Spirocyclic Amine Scaffolds
Foundational Synthetic Strategies for Spiro[3.6]decane Systems
The construction of the spiro[3.6]decane ring system, characterized by a cyclobutane (B1203170) ring spiro-fused to a cycloheptane (B1346806) ring, can be approached through several established synthetic methodologies. These strategies often involve the formation of the spirocyclic core through intramolecular cyclization, cycloaddition reactions, or ring-closing metathesis.
Intramolecular aldol (B89426) condensation and related cyclizations are powerful tools for the formation of cyclic systems. For the spiro[3.6]decane framework, a suitably substituted cycloheptanone (B156872) bearing a functionalized four-carbon chain could undergo an intramolecular cyclization to form the spirocyclic core. For instance, a tandem Michael-aldol condensation has been successfully employed in the synthesis of spiro[4.5]decane systems, a strategy that could be adapted for the spiro[3.6]decane core. rsc.org
The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, offers another potential route. A [4+2] cycloaddition between a diene incorporated into a cycloheptane ring and a suitable dienophile could, in principle, construct the spiro[3.6]decane skeleton, although this approach is less commonly reported for this specific ring system.
Ring-closing metathesis (RCM) has emerged as a versatile method for the synthesis of a wide variety of cyclic and spirocyclic compounds. nih.gov The synthesis of a spiro[3.6]decane system via RCM would involve a cycloheptane precursor bearing two terminal alkene chains at a quaternary center. Treatment with a suitable metathesis catalyst, such as a Grubbs or Schrock catalyst, would then effect the ring closure to form the cyclobutene (B1205218) ring, which can be subsequently hydrogenated if the saturated cyclobutane is desired.
Advanced Synthetic Approaches to the 5-Oxa-8-azaspiro[3.6]decane Core
The introduction of heteroatoms into the spiro[3.6]decane framework to generate the 5-Oxa-8-azaspiro[3.6]decane core requires more sophisticated and selective synthetic strategies.
Chemo- and Regioselective Synthesis of the Spiro[3.6]decane Ring System
Achieving chemo- and regioselectivity is paramount when constructing a multifunctional molecule like 5-Oxa-8-azaspiro[3.6]decane. Tandem reactions that form multiple bonds in a single operation can be particularly effective in controlling selectivity. For instance, a tandem Michael addition followed by an intramolecular cyclization can be envisioned. A cycloheptanone derivative could be reacted with an appropriate Michael acceptor containing a latent cyclobutane precursor, with the subsequent intramolecular reaction selectively forming the desired spirocycle. The strategic placement of functional groups and the choice of reaction conditions are critical for directing the outcome of such reactions.
Asymmetric Synthesis and Chiral Control in Spirocyclic Constructs
The synthesis of enantiomerically pure spirocyclic compounds is a significant challenge in organic synthesis. Several strategies can be employed to achieve chiral control in the synthesis of the 5-Oxa-8-azaspiro[3.6]decane core.
Chiral Auxiliaries: A well-established method involves the use of a chiral auxiliary, a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical outcome of a reaction. For the synthesis of the 5-Oxa-8-azaspiro[3.6]decane core, a chiral auxiliary could be attached to a precursor molecule to control the formation of the stereogenic spiro center during the cyclization step. After the spirocycle is formed, the auxiliary can be removed to yield the enantiomerically enriched product.
Asymmetric Catalysis: The use of chiral catalysts is a more atom-economical approach to asymmetric synthesis. Organocatalysis and transition-metal catalysis have been successfully applied to the enantioselective synthesis of various spirocyclic systems. For the 5-Oxa-8-azaspiro[3.6]decane scaffold, a chiral catalyst could be employed in a key bond-forming reaction, such as an intramolecular Michael addition or an aldol reaction, to induce asymmetry at the spiro center. nih.gov For example, organocatalytic cascade Michael-Michael-aldol reactions have been shown to produce spirooxindole derivatives with high diastereo- and enantioselectivity. rsc.org
Substrate Control: In some cases, the inherent chirality of a starting material can be used to control the stereochemistry of the newly formed stereocenters. This approach, known as substrate-controlled diastereoselective synthesis, relies on the steric and electronic properties of the chiral substrate to favor the formation of one diastereomer over the other.
Enabling Technologies: Flow Chemistry and Biocatalysis for Scalable Synthesis of Spirocyclic Amines
Modern synthetic chemistry is increasingly turning to enabling technologies like flow chemistry and biocatalysis to address challenges in scalability, safety, and sustainability. These approaches are particularly relevant for the synthesis of complex molecules like spirocyclic amines.
Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for automation and high-throughput synthesis. uc.ptscielo.brsci-hub.seresearchgate.net The synthesis of a closely related compound, a 1-Oxa-8-azaspiro[4.5]decan-3-amine, has been successfully scaled up using a continuous three-step flow process for the formation and reduction of an azide (B81097) intermediate. This demonstrates the potential of flow chemistry for the safe and efficient production of spirocyclic amines.
Biocatalysis: Enzymes are highly efficient and selective catalysts that operate under mild conditions. Biocatalysis is an attractive green chemistry approach for the synthesis of chiral amines. For the synthesis of the aforementioned 1-Oxa-8-azaspiro[4.5]decan-3-amine, a transaminase was used to prepare the desired enantiomer in high yield and enantiomeric excess. This highlights the power of biocatalysis for the asymmetric synthesis of spirocyclic amines. Recent advancements in the field have led to the development of stereodivergent carbene transferase platforms for the cyclopropanation of unsaturated exocyclic N-heterocycles, providing access to a variety of pharmaceutically relevant azaspiro[2.y]alkanes with excellent diastereo- and enantioselectivity. chemrxiv.orgacs.orgnih.govresearchgate.netchemrxiv.org
The following table summarizes the key features of these enabling technologies for the synthesis of spirocyclic amines:
| Technology | Advantages | Challenges |
| Flow Chemistry | Improved safety, enhanced heat and mass transfer, scalability, automation. | Initial setup cost, potential for clogging. |
| Biocatalysis | High chemo-, regio-, and stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability, substrate scope limitations. |
Derivatization Strategies and Functionalization of the 5-Oxa-8-azaspiro[3.6]decane Scaffold
Once the 5-Oxa-8-azaspiro[3.6]decane core has been synthesized, it can be further modified to generate a library of diverse compounds for biological screening.
Introduction of Diverse Substituents for Chemical Library Generation
The secondary amine within the 5-Oxa-8-azaspiro[3.6]decane scaffold provides a convenient handle for derivatization. Standard N-functionalization reactions can be employed to introduce a wide variety of substituents. These include:
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones can introduce various alkyl groups.
N-Acylation: Treatment with acyl chlorides or anhydrides can furnish a range of amide derivatives.
N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to introduce aryl or heteroaryl substituents.
N-Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamide derivatives.
Furthermore, if the spirocyclic core is synthesized with additional functional groups on the cyclobutane or cycloheptane rings, these can also be manipulated to increase molecular diversity. For example, a ketone functionality could be converted to an alcohol, which could then be further derivatized as an ether or ester. The generation of a diverse chemical library based on the 5-Oxa-8-azaspiro[3.6]decane scaffold would provide valuable insights into the structure-activity relationships of this novel chemical entity.
Preclinical Pharmacological Target Identification and Mechanistic Studies of 5 Oxa 8 Azaspiro 3.6 Decane Hydrochloride Derivatives
Investigation of Receptor and Enzyme Interactions
The unique three-dimensional structure of spirocyclic compounds makes them attractive candidates for interacting with a variety of biological targets, including G protein-coupled receptors (GPCRs), enzymes, and ion channels.
Derivatives of oxa-azaspiro[4.5]decanes have demonstrated significant modulatory activity at several GPCRs, including sigma-1 (σ1), muscarinic M1, and serotonin (B10506) 5-HT1A receptors.
A series of 1-oxa-8-azaspiro[4.5]decane derivatives were synthesized and evaluated as selective σ1 receptor ligands. Many of these ligands exhibited nanomolar affinity for σ1 receptors. researchgate.net For instance, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane demonstrated a high affinity for σ1 receptors with a Ki value of 5.4 ± 0.4 nM. nih.gov This compound also showed 30-fold selectivity over σ2 receptors. nih.gov Another study synthesized a new analog of buspirone, 8-[4-[2-(1,2,3,4-tetrahydroisoquinolinyl)]butyl]-8-azaspiro-[4.5]decane-7,9-dione, which was found to be an equipotent 5-HT1A ligand to buspirone. nih.gov
Furthermore, 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one and its analogs were assessed as M1 muscarinic agonists. nih.gov Several of these compounds displayed a preferential affinity for M1 receptors over M2 receptors. nih.gov
| Compound | Target Receptor | Affinity (Ki) | Selectivity |
|---|---|---|---|
| 1-Oxa-8-azaspiro[4.5]decane derivatives | Sigma-1 (σ1) | 0.61 – 12.0 nM | Moderate (2-44 fold over σ2) |
| 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | Sigma-1 (σ1) | 5.4 ± 0.4 nM | 30-fold over σ2 |
| 8-[4-[2-(1,2,3,4-tetrahydroisoquinolinyl)]butyl]-8-azaspiro-[4.5]decane-7,9-dione | Serotonin 5-HT1A | Equipotent to buspirone | Not specified |
| 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one | Muscarinic M1 | Preferential over M2 | Not specified |
| 2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane | Muscarinic M1 | Preferential over M2 | Not specified |
Derivatives of 1-oxa-8-azaspiro[4.5]decane have been identified as inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. A patent filed describes 1-oxa-8-azaspiro[4.5]decane-8-carboxamide compounds as being useful in treating conditions associated with FAAH activity. wipo.int These conditions include pain, inflammation, anxiety, and depression. wipo.int This suggests that the oxa-azaspiro scaffold can be a valuable starting point for the development of FAAH inhibitors.
While specific data on the interaction of 5-Oxa-8-azaspiro[3.6]decane hydrochloride derivatives with ion channels is limited, the broader class of spirocyclic alkaloids has shown activity at ion channels. For example, strychnine, a complex spirocyclic indole (B1671886) alkaloid, is a well-known antagonist of the glycine (B1666218) receptor, which is a ligand-gated chloride channel. This interaction prevents the inhibitory effects of glycine, leading to neuronal hyperexcitability. While structurally distinct from 5-Oxa-8-azaspiro[3.6]decane, this highlights the potential for spirocyclic structures to modulate ion channel function.
Elucidation of Cellular and Molecular Mechanisms Underlying Observed Pharmacological Activities
The pharmacological activities of oxa-azaspiro decane (B31447) derivatives are a direct consequence of their interactions with specific molecular targets. For instance, the M1 muscarinic agonist activity of 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane was confirmed by their ability to stimulate phosphoinositide hydrolysis in rat hippocampal slices. nih.gov This cellular signaling cascade is a hallmark of M1 receptor activation.
In the context of σ1 receptor ligands, biodistribution studies of a radiolabeled 1,4-dioxa-8-azaspiro[4.5]decane derivative, [(18)F]5a, in mice demonstrated specific binding to σ1 receptors in vivo. nih.gov Furthermore, small animal positron emission tomography (PET) imaging showed high accumulation of this radiotracer in human carcinoma and melanoma xenografts, which was significantly reduced by treatment with the known σ1 receptor antagonist, haloperidol. nih.gov This indicates that the observed effects are mediated through direct interaction with σ1 receptors.
Methodologies for Preclinical Pharmacokinetic Profiling Relevant to Novel Chemical Scaffolds
The preclinical pharmacokinetic profiling of novel chemical scaffolds like this compound derivatives is crucial for their development as therapeutic agents. Standard methodologies are employed to assess the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds.
Initial in vitro assays provide insights into a compound's intrinsic properties. These include:
Metabolic Stability: Assessed using liver microsomes or hepatocytes to determine the rate of metabolic degradation.
Plasma Stability: Evaluates the stability of the compound in plasma.
Plasma Protein Binding: Determines the extent to which a compound binds to plasma proteins, which can affect its distribution and availability.
In vivo studies in animal models, typically rodents, are then conducted to understand the compound's behavior in a whole organism. These studies provide key pharmacokinetic parameters:
| Parameter | Description |
|---|---|
| Cmax | Maximum (or peak) serum concentration that a drug achieves. |
| Tmax | Time at which the Cmax is observed. |
| AUC | Area under the curve, which represents the total drug exposure over time. |
| t1/2 | Half-life, the time required for the concentration of the drug to be reduced by half. |
| Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |
For novel scaffolds, metabolite profiling using techniques like liquid chromatography-mass spectrometry (LC-MS) is also essential to identify the major metabolic pathways and potential active or toxic metabolites. Biodistribution studies, often using radiolabeled compounds, can provide detailed information on the tissue distribution of the parent compound and its metabolites, as demonstrated with the σ1 receptor ligand [(18)F]5a. nih.gov
Applications of Computational Chemistry in the Research of 5 Oxa 8 Azaspiro 3.6 Decane Hydrochloride
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-Oxa-8-azaspiro[3.6]decane hydrochloride, these methods can elucidate its electronic structure, providing insights into its stability, reactivity, and potential metabolic fate.
Detailed Research Findings:
Methods like Density Functional Theory (DFT) are employed to calculate a variety of molecular properties. While specific studies on this compound are not prevalent in publicly accessible literature, the application of these methods to similar small molecules is a standard practice. researchgate.net
Key parameters that would be calculated include:
Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.
Electron Distribution: Mapping the electron density to identify nucleophilic and electrophilic regions, which is crucial for predicting reactivity.
Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate the molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO gap is a key indicator of chemical reactivity.
Electrostatic Potential Maps: These visualize the charge distribution and are critical for understanding non-covalent interactions with biological macromolecules.
Table 1: Hypothetical Quantum Chemical Properties of 5-Oxa-8-azaspiro[3.6]decane
| Property | Predicted Value (Arbitrary Units) | Significance |
| HOMO Energy | -8.2 eV | Indicates the energy of the outermost electrons and susceptibility to electrophilic attack. |
| LUMO Energy | 1.5 eV | Represents the energy of the lowest unoccupied orbital and susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | 9.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 3.2 D | Quantifies the overall polarity of the molecule, which influences its solubility and ability to engage in dipole-dipole interactions. |
| Molecular Electrostatic Potential | Varies across the molecule | Highlights regions of positive and negative potential, predicting sites for intermolecular interactions, such as hydrogen bonding with a protein target. |
Molecular Dynamics and Ligand-Protein Interaction Simulations for Target Engagement
Molecular dynamics (MD) simulations provide a dynamic view of a ligand interacting with its biological target, typically a protein. unibo.itnih.gov For a derivative of the 5-Oxa-8-azaspiro[3.6]decane scaffold, MD simulations can be instrumental in understanding the specifics of its binding.
The process generally involves:
System Setup: The protein-ligand complex is placed in a simulated physiological environment, including water molecules and ions.
Simulation: The forces on all atoms are calculated, and their movements are tracked over time, typically nanoseconds to microseconds.
Analysis: The trajectory from the simulation is analyzed to understand the stability of the binding pose, key intermolecular interactions, and the role of conformational changes.
This technique allows researchers to visualize how the spirocyclic compound fits into a binding pocket, the specific amino acid residues it interacts with, and the stability of these interactions over time. This information is invaluable for lead optimization.
Ligand-Based and Structure-Based Drug Design Utilizing the 5-Oxa-8-azaspiro[3.6]decane Scaffold
Both ligand-based and structure-based approaches are central to modern drug design and can be effectively applied to the 5-Oxa-8-azaspiro[3.6]decane scaffold. nih.govmdpi.com
Ligand-Based Drug Design:
In the absence of a known 3D structure for the biological target, ligand-based methods are employed. nih.govmdpi.comyoutube.com These techniques rely on the principle that molecules with similar structures are likely to have similar biological activities.
Pharmacophore Modeling: A pharmacophore model for a series of active compounds containing the 5-Oxa-8-azaspiro[3.6]decane scaffold would be generated. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical properties of a series of 5-Oxa-8-azaspiro[3.6]decane derivatives and their biological activities. mdpi.com This allows for the prediction of the activity of novel, unsynthesized analogs.
Structure-Based Drug Design:
When the 3D structure of the target protein is available, structure-based methods are highly effective.
Molecular Docking: This technique predicts the preferred orientation of a ligand, such as a 5-Oxa-8-azaspiro[3.6]decane derivative, when bound to a protein. The scoring functions used in docking estimate the binding affinity, allowing for the ranking of different compounds.
De Novo Design: Fragments of the 5-Oxa-8-azaspiro[3.6]decane scaffold can be used as a starting point to computationally "grow" new molecules within the binding site of a target protein, aiming to create novel and potent inhibitors.
Table 2: Comparison of Ligand-Based and Structure-Based Drug Design Approaches
| Approach | Requirements | Application for 5-Oxa-8-azaspiro[3.6]decane Scaffold |
| Ligand-Based | A set of molecules with known biological activity. | If several active compounds containing this scaffold are known, a pharmacophore model can be built to guide the design of new, more potent derivatives. |
| Structure-Based | The 3D structure of the biological target (from X-ray crystallography or NMR). | If the target protein is known, derivatives of the scaffold can be docked into the active site to predict binding modes and affinities. |
In Silico Screening and Virtual Library Design for Scaffold Optimization
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. wikipedia.orgnih.gov The 5-Oxa-8-azaspiro[3.6]decane scaffold can be used as a core structure for the design of virtual libraries.
Virtual Library Design:
Starting with the 5-Oxa-8-azaspiro[3.6]decane core, a virtual library can be generated by computationally adding a variety of chemical substituents at different positions on the scaffold. This creates a vast collection of virtual compounds that can be screened in silico. spirochem.com
In Silico Screening:
This virtual library can then be screened against a specific biological target using techniques like high-throughput virtual screening (HTVS). The screening process can be based on:
Docking: Each compound in the virtual library is docked into the target's binding site, and the top-scoring compounds are selected for further investigation.
Pharmacophore Searching: The virtual library is searched for molecules that match a pre-defined pharmacophore model.
This in silico approach allows for the rapid and cost-effective identification of promising hit compounds from a large chemical space, significantly accelerating the early stages of drug discovery.
Emerging Research Directions and Future Perspectives for 5 Oxa 8 Azaspiro 3.6 Decane Hydrochloride
Development of Novel Synthetic Methodologies for Enhanced Chemical Diversity
The exploration of the full therapeutic potential of the 5-Oxa-8-azaspiro[3.6]decane scaffold is intrinsically linked to the development of efficient and versatile synthetic routes. While direct synthetic strategies for this specific [3.6] system are not yet widely reported, recent advancements in the synthesis of related oxa-azaspirocycles, particularly oxa-azaspiro[4.5]decanes, offer valuable insights and promising future directions.
One innovative approach involves a diastereoselective gold (Au) and palladium (Pd) relay catalytic tandem cyclization. This method has been successfully applied to produce dearomatized 2-oxa-7-azaspiro[4.5]decane derivatives under mild conditions. The process initiates with the generation of a furan-derived azadiene from an accessible enynamide, which then undergoes a [2+4] cycloaddition with a Pd-π-allyl dipole. This strategy is notable for its operational simplicity and compatibility with a broad range of functional groups. The adaptation of such catalytic systems to different ring sizes, including the seven-membered azepane ring of the 5-Oxa-8-azaspiro[3.6]decane system, could provide a powerful tool for generating structural diversity.
Another promising avenue is the development of convenient synthetic pathways from readily available commercial starting materials. For instance, a practical synthesis for 8-oxa-2-azaspiro[4.5]decane has been developed utilizing tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane. This highlights the potential for building complex spirocyclic systems from simple precursors. Future research will likely focus on identifying suitable starting materials and cyclization strategies to construct the oxetane (B1205548) and azepane rings of the 5-Oxa-8-azaspiro[3.6]decane core.
Furthermore, diversity-oriented synthesis (DOS) is emerging as a powerful strategy to create large collections of structurally diverse compounds. nih.gov These approaches could be employed to generate libraries of 5-Oxa-8-azaspiro[3.6]decane derivatives with various substituents, enabling a comprehensive exploration of their structure-activity relationships (SAR). By combining novel catalytic methods with diversity-oriented strategies, chemists can unlock the full chemical space around this scaffold, paving the way for the discovery of new bioactive molecules.
Table 1: Comparison of Novel Synthetic Methodologies for Oxa-Azaspirocycles
| Methodology | Key Features | Potential for 5-Oxa-8-azaspiro[3.6]decane |
| Au/Pd Relay Catalysis | Diastereoselective, mild conditions, functional group tolerance. | Adaptable for the construction of the spirocyclic core with control over stereochemistry. |
| Synthesis from Commercial Reagents | Cost-effective, scalable, straightforward procedures. | Could provide a practical route for large-scale synthesis of the basic scaffold. |
| Diversity-Oriented Synthesis (DOS) | Generates large libraries of analogs for screening. | Enables rapid exploration of the chemical space and identification of structure-activity relationships. |
Integration of Artificial Intelligence and Machine Learning in Scaffold Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design and optimization of novel chemical scaffolds. bldpharm.combldpharm.com For a unique structure like 5-Oxa-8-azaspiro[3.6]decane hydrochloride, these computational tools offer immense potential to navigate its complex chemical space and predict its biological activities.
Generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be trained on existing databases of bioactive molecules to design novel 5-Oxa-8-azaspiro[3.6]decane derivatives with desired physicochemical and pharmacological properties. These models can explore vast virtual chemical libraries to identify synthetically accessible analogs with a high probability of interacting with specific biological targets.
Furthermore, machine learning algorithms can be employed to build predictive models for various drug-like properties. By analyzing the structural features of a library of 5-Oxa-8-azaspiro[3.6]decane derivatives, ML models can predict their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. This in silico screening allows for the early identification of promising candidates and the prioritization of synthetic efforts, thereby reducing the time and cost of drug development.
Cheminformatics and machine learning can also be utilized to analyze the vast chemical space of potential antiviral compounds to identify new and potent scaffolds. rsc.org This involves creating specific datasets of antiviral molecules and analyzing them for scaffold diversity, physicochemical properties, and activity cliffs. rsc.org Such an approach could be applied to a library of 5-Oxa-8-azaspiro[3.6]decane derivatives to explore their potential as antiviral agents.
The application of AI and ML in retrosynthetic analysis can also aid in the development of novel synthetic routes for 5-Oxa-8-azaspiro[3.6]decane and its derivatives. By learning from the vast repository of known chemical reactions, these tools can propose efficient and innovative synthetic pathways, overcoming potential synthetic challenges.
Table 2: Applications of AI and Machine Learning in the Development of 5-Oxa-8-azaspiro[3.6]decane Derivatives
| AI/ML Application | Description | Potential Impact |
| Generative Models | Design of novel derivatives with desired properties. | Accelerated discovery of new lead compounds. |
| Predictive ADMET Modeling | In silico prediction of pharmacokinetic and toxicity profiles. | Early-stage identification of candidates with favorable drug-like properties. |
| Cheminformatic Analysis | Identification of potential therapeutic applications (e.g., antiviral). | Uncovering novel biological activities for the scaffold. |
| Retrosynthesis Prediction | Proposing efficient and novel synthetic routes. | Overcoming synthetic challenges and enabling access to diverse analogs. |
Exploration of Untapped Biological Targets and Disease Areas for Spirocyclic Scaffolds
The distinct three-dimensional geometry of spirocyclic scaffolds allows them to interact with biological targets in ways that are often inaccessible to more planar molecules. While the specific biological profile of this compound is yet to be fully elucidated, the broader class of spirocyclic and oxa-azaspiro compounds has demonstrated activity against a wide array of targets and in various disease areas.
Research on related spirocyclic heterocycles has revealed their potential as anticancer, antidepressant, antiviral, antimalarial, and antituberculosis agents. nih.gov For instance, certain spirooxindoles have been identified as potent inhibitors of the MDM2-p53 protein-protein interaction, a key target in cancer therapy. Other spiro-membered heterocyclic fragments have shown selective effects on AKT1 kinase, another important target in oncology.
The 5-Oxa-8-azaspiro[3.6]decane scaffold, with its unique combination of an oxetane and an azepane ring, presents an opportunity to explore novel interactions with previously "undruggable" targets. The conformational rigidity and specific spatial arrangement of functional groups that can be appended to this scaffold may enable the design of highly selective ligands for challenging targets such as G-protein coupled receptors (GPCRs), ion channels, and enzymes with complex active sites.
Furthermore, the exploration of this scaffold in emerging disease areas is a promising avenue of research. Given the broad biological activities of spirocycles, derivatives of 5-Oxa-8-azaspiro[3.6]decane could be screened against a diverse panel of biological targets implicated in neurodegenerative diseases, inflammatory disorders, and metabolic syndromes. The inherent novelty of the scaffold increases the likelihood of discovering unprecedented biological activities and mechanisms of action.
Table 3: Potential Biological Targets and Disease Areas for 5-Oxa-8-azaspiro[3.6]decane Derivatives
| Potential Disease Area | Potential Biological Target(s) | Rationale based on Related Scaffolds |
| Oncology | MDM2-p53, AKT1 Kinase, Hedgehog Signaling | Spirooxindoles and other spiro-heterocycles have shown potent anticancer activity. |
| Infectious Diseases | Viral proteases, bacterial enzymes | Spirocyclic compounds have demonstrated antiviral, antimalarial, and antituberculosis properties. |
| Neurological Disorders | GPCRs, Ion Channels | The rigid 3D structure is well-suited for targeting complex neuronal receptors. |
| Inflammatory Diseases | Kinases, Cytokine Receptors | The novel scaffold could offer new modes of inhibiting inflammatory pathways. |
Contribution of 5-Oxa-8-azaspiro[3.6]decane to Next-Generation Medicinal Agents
The 5-Oxa-8-azaspiro[3.6]decane scaffold is well-positioned to contribute significantly to the development of next-generation medicinal agents due to the inherent advantages conferred by its spirocyclic nature. The increasing interest in molecules with a higher fraction of sp3-hybridized carbons in drug discovery underscores the potential of this scaffold. bldpharm.com
One of the key contributions of spirocyclic scaffolds is their ability to improve the physicochemical properties of drug candidates. The three-dimensional structure can lead to enhanced aqueous solubility and metabolic stability compared to flat, aromatic systems. bldpharm.comtandfonline.com For example, the replacement of a morpholine (B109124) ring with a diverse azaspirocycle has been shown to lower the lipophilicity (logD) and improve selectivity and metabolic stability in melanin (B1238610) concentrating hormone receptor 1 (MCHr1) antagonists. bldpharm.com The 5-Oxa-8-azaspiro[3.6]decane core could be similarly employed to fine-tune the properties of existing drug molecules or to build entirely new therapeutic agents with optimized pharmacokinetic profiles.
The rigidity of the spirocyclic system can also lead to improved potency and selectivity. By locking the conformation of a molecule, the spirocyclic core can pre-organize appended functional groups into an optimal orientation for binding to a biological target, thereby increasing binding affinity and reducing off-target effects. bldpharm.com This has been demonstrated in the optimization of poly (ADP-ribose) polymerase (PARP) inhibitors, where the introduction of a diazaspiro[3.3]heptane scaffold in place of a piperazine (B1678402) ring resulted in significantly increased selectivity. bldpharm.com
Furthermore, the novelty of the 5-Oxa-8-azaspiro[3.6]decane scaffold provides an opportunity to explore new chemical space and generate novel intellectual property. As many of the more common heterocyclic scaffolds have been extensively explored, novel frameworks like this offer a fresh starting point for the design of innovative medicines that can address unmet medical needs.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-Oxa-8-azaspiro[3.6]decane hydrochloride with high purity?
- Methodological Answer : Synthesis typically involves cyclization reactions under anhydrous conditions using catalysts like palladium or nickel complexes. Key steps include:
- Reaction Optimization : Adjusting stoichiometry of spirocyclic precursors (e.g., amino alcohols) and hydrochloric acid .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol) to remove byproducts .
- Safety : Use inert gas (N₂) to prevent oxidation and ensure proper ventilation to avoid inhalation hazards .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Handling : Wear nitrile gloves, chemical-resistant lab coats, and ANSI Z87.1-certified goggles. Use fume hoods to minimize vapor exposure .
- Storage : Seal in airtight containers under dry, inert atmospheres (argon recommended). Store at 2–8°C in a ventilated cabinet away from oxidizing agents .
- Spill Management : Collect spills using static-free tools, avoid dust generation, and dispose via hazardous waste protocols .
Q. What analytical techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR in D₂O or DMSO-d₆ to confirm spirocyclic backbone and hydrochloride salt formation .
- X-ray Crystallography : Single-crystal analysis to resolve spatial configuration and hydrogen bonding with Cl⁻ .
- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode to verify molecular ion peak (C₉H₁₆ClNO₃⁺, calculated m/z 228.0895) .
Advanced Research Questions
Q. How can researchers investigate the compound’s reactivity under varying pH and temperature conditions?
- Methodological Answer :
- pH-Dependent Stability : Conduct accelerated degradation studies in buffers (pH 1–12) at 40°C. Monitor decomposition via HPLC-UV (λ = 210 nm) and identify products using LC-MS .
- Thermal Analysis : Use TGA/DSC to determine decomposition onset temperatures. Correlate with Arrhenius kinetics to predict shelf life .
- Mechanistic Insights : Isotopic labeling (e.g., ¹⁵N) to track ring-opening pathways in acidic media .
Q. What experimental designs are suitable for studying its potential as a bioactive scaffold in neurological targets?
- Methodological Answer :
- In Vitro Assays :
- Enzyme Inhibition : Screen against acetylcholinesterase (AChE) or NMDA receptors using fluorogenic substrates (e.g., Ellman’s assay) .
- Cellular Permeability : Caco-2 monolayer assays with LC-MS quantification to assess blood-brain barrier penetration .
- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinities to tau protein or amyloid-beta aggregates .
Q. How can contradictions in reported solubility data be resolved methodologically?
- Methodological Answer :
- Standardized Protocols : Use USP <921> guidelines for equilibrium solubility determination. Test in biorelevant media (FaSSIF/FeSSIF) at 37°C with agitation (50 rpm) .
- Particle Size Control : Micronize the compound to ≤10 µm via jet milling and compare with raw material solubility .
- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify outliers caused by polymorphic variations or impurities .
Methodological Considerations for Experimental Design
- Factorial Design : Use 2³ factorial experiments to optimize synthesis parameters (temperature, catalyst loading, reaction time) and identify interactions affecting yield .
- Ecotoxicity Testing : Follow OECD 201/202 guidelines for algal and Daphnia magna assays to assess environmental impact, given the lack of ecotoxicity data in existing SDS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
